molecular formula C17H18N2O B253960 5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole

5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole

Cat. No. B253960
M. Wt: 266.34 g/mol
InChI Key: CZPPUJMIUPTCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole, also known as Praziquantel, is a widely used anthelmintic drug that is effective against a broad range of parasitic worms. It is a synthetic compound that was first synthesized in the 1970s and has since become a key tool in the control of parasitic infections. Praziquantel has been used to treat a variety of parasitic infections including schistosomiasis, tapeworm infections, and liver fluke infections.

Mechanism of Action

The exact mechanism of action of 5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole is not fully understood, but it is believed to affect the permeability of the parasite's cell membrane, leading to muscle contraction and paralysis of the worm. This results in the detachment of the worm from the host tissue, making it easier to remove from the body.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in humans, with few reported side effects. It is rapidly absorbed and metabolized in the liver, with a half-life of approximately 1-3 hours. This compound has been shown to be effective against both adult and juvenile forms of parasitic worms, making it a useful tool in the control of parasitic infections.

Advantages and Limitations for Lab Experiments

5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole has several advantages for use in lab experiments. It is a well-established anthelmintic drug that has been extensively studied for its efficacy against parasitic infections. It has a broad spectrum of activity against parasitic worms, making it a useful tool for studying the biology and pathogenesis of these organisms. However, there are also limitations to its use in lab experiments, including the potential for drug resistance and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for the study of 5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole. One area of research is the development of new formulations of the drug that can be more easily administered and have improved efficacy. Another area of research is the study of the immunomodulatory effects of this compound, which may have potential applications in the treatment of certain cancers. Additionally, there is a need for continued research into the mechanisms of action of this compound and the development of new anthelmintic drugs to combat drug resistance.

Synthesis Methods

The synthesis of 5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole involves the reaction of 4-propoxyaniline with 5-methyl-2-nitrobenzoic acid. The resulting intermediate is then reduced to the corresponding amine, which is condensed with 1,2-diaminobenzene to form the benzimidazole ring. The final product is obtained by acylation with propionyl chloride.

Scientific Research Applications

5-methyl-2-(4-propoxyphenyl)-1H-benzimidazole has been extensively studied for its efficacy against parasitic infections. It has been shown to be effective against a broad range of parasitic worms, including Schistosoma mansoni, Schistosoma haematobium, and Schistosoma japonicum. This compound has also been used to treat tapeworm infections and liver fluke infections. In addition to its use as an anthelmintic drug, this compound has been studied for its potential as an immunomodulator and as a treatment for certain cancers.

properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

6-methyl-2-(4-propoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C17H18N2O/c1-3-10-20-14-7-5-13(6-8-14)17-18-15-9-4-12(2)11-16(15)19-17/h4-9,11H,3,10H2,1-2H3,(H,18,19)

InChI Key

CZPPUJMIUPTCFK-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C

Origin of Product

United States

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